2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid typically involves the reaction of 2-fluoropyridine with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The fluoropyridine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid can be compared with other similar compounds, such as:
2-(4-Pyridyl)thiazole-4-carboxylic Acid: This compound lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: This derivative has a different substituent on the thiazole ring, leading to variations in its biological properties.
2-(2-Chloro-4-(trifluoromethyl)thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile: This compound features additional substituents that can significantly alter its chemical and biological behavior.
The uniqueness of this compound lies in its combination of a fluoropyridine and thiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5FN2O2S |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-7-3-5(1-2-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
NSMTYLATKHYZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=CS2)C(=O)O)F |
Origin of Product |
United States |
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